O-(chloroacetylcarbamoyl)fumagillol

Catalog No.
S545510
CAS No.
129298-91-5
M.F
C19H28ClNO6
M. Wt
401.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(chloroacetylcarbamoyl)fumagillol

CAS Number

129298-91-5

Product Name

O-(chloroacetylcarbamoyl)fumagillol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1

InChI Key

MSHZHSPISPJWHW-PVDLLORBSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C

Solubility

Soluble in DMSO

Synonyms

5-methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2,5)oct-6-yl(chloroacetyl) carbamate, AGM 1470, AGM-1470, AGM1470, caplostatin, O-(chloroacetylcarbamoyl)fumagillol, TNP 470, TNP-470, TNP470

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C

Description

The exact mass of the compound O-(chloroacetylcarbamoyl)fumagillol is 401.1605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642492. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiangiogenesis:

  • A key area of research on TNP-470 focuses on its ability to inhibit angiogenesis, the formation of new blood vessels. Angiogenesis is crucial for tumor growth and metastasis. Studies have shown that TNP-470 can block the signaling pathways involved in angiogenesis, potentially starving tumors of oxygen and nutrients [Antitumor Effects of Angiogenesis Inhibitor O-(Chloroacetyl-Carbamoyl) Fumagillol (TNP-470) against Murine Renal Cell Carcinoma ].

Metabolism and Disposition:

  • Researchers are also investigating how the human body processes TNP-470. Studies using human liver cells and tissue samples have shown how the compound is metabolized and eliminated from the body [Disposition and metabolism of the angiogenic moderator O-(chloroacetyl-carbamoyl) fumagillol (TNP-470; AGM-1470) in human hepatocytes and tissue microsomes ]. This information is crucial for understanding the potential efficacy and safety of TNP-470 as a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

401.1605

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X47GR46481

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

Pictograms

Irritant

Irritant

Other CAS

129298-91-5

Wikipedia

Tnp-470

Dates

Modify: 2023-08-15
1: Nguyen DT, Fan Y, Akay YM, Akay M. TNP-470 Reduces Glioblastoma Angiogenesis in Three Dimensional GelMA Microwell Platform. IEEE Trans Nanobioscience. 2016 Oct;15(7):683-688. doi: 10.1109/TNB.2016.2600542. Epub 2016 Aug 16. PubMed PMID: 27542173.
2: White HM, Acton AJ, Considine RV. The angiogenic inhibitor TNP-470 decreases caloric intake and weight gain in high-fat fed mice. Obesity (Silver Spring). 2012 Oct;20(10):2003-9. doi: 10.1038/oby.2012.87. Epub 2012 Apr 18. PubMed PMID: 22510957; PubMed Central PMCID: PMC3401363.
3: Kidoikhammouan S, Seubwai W, Tantapotinan N, Silsirivanit A, Wongkham S, Sawanyawisuth K, Wongkham C. TNP-470, a methionine aminopeptidase-2 inhibitor, inhibits cell proliferation, migration and invasion of human cholangiocarcinoma cells in vitro. Asian Pac J Cancer Prev. 2012;13 Suppl:155-60. PubMed PMID: 23480758.
4: Naganuma Y, Choijamts B, Shirota K, Nakajima K, Ogata S, Miyamoto S, Kawarabayashi T, Emoto M. Metronomic doxifluridine chemotherapy combined with the anti-angiogenic agent TNP-470 inhibits the growth of human uterine carcinosarcoma xenografts. Cancer Sci. 2011 Aug;102(8):1545-52. doi: 10.1111/j.1349-7006.2011.01998.x. Epub 2011 Jul 3. PubMed PMID: 21631643.
5: Segal E, Pan H, Benayoun L, Kopečková P, Shaked Y, Kopeček J, Satchi-Fainaro R. Enhanced anti-tumor activity and safety profile of targeted nano-scaled HPMA copolymer-alendronate-TNP-470 conjugate in the treatment of bone malignances. Biomaterials. 2011 Jul;32(19):4450-63. doi: 10.1016/j.biomaterials.2011.02.059. Epub 2011 Mar 22. PubMed PMID: 21429572; PubMed Central PMCID: PMC4598046.
6: Yao D, Zhao H, Zhang F, Chen J, Jiang X, Zhu X. Inhibitory effects of TNP-470 in combination with BCNU on tumor growth of human glioblastoma xenografts. J Huazhong Univ Sci Technolog Med Sci. 2010 Dec;30(6):757-61. doi: 10.1007/s11596-010-0653-8. Epub 2010 Dec 22. PubMed PMID: 21181367.
7: Hines J, Ju R, Dutschman GE, Cheng YC, Crews CM. Reversal of TNP-470-induced endothelial cell growth arrest by guanine and guanine nucleosides. J Pharmacol Exp Ther. 2010 Sep 1;334(3):729-38. doi: 10.1124/jpet.110.169110. Epub 2010 Jun 22. PubMed PMID: 20571059; PubMed Central PMCID: PMC2939662.
8: Emoto M, Naganuma Y, Choijamts B, Ohno T, Yoshihisa H, Kanomata N, Kawarabayashi T, Aizawa M. Novel chemoembolization using calcium-phosphate ceramic microsphere incorporating TNP-470, an anti-angiogenic agent. Cancer Sci. 2010 Apr;101(4):984-90. doi: 10.1111/j.1349-7006.2009.01479.x. Epub 2009 Dec 19. PubMed PMID: 20109162.
9: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.
10: Alvarado JJ, Nemkal A, Sauder JM, Russell M, Akiyoshi DE, Shi W, Almo SC, Weiss LM. Structure of a microsporidian methionine aminopeptidase type 2 complexed with fumagillin and TNP-470. Mol Biochem Parasitol. 2009 Dec;168(2):158-67. doi: 10.1016/j.molbiopara.2009.07.008. Epub 2009 Aug 4. PubMed PMID: 19660503; PubMed Central PMCID: PMC2759695.
11: Rutland CS, Jiang K, Soff GA, Mitchell CA. Maternal administration of anti-angiogenic agents, TNP-470 and Angiostatin4.5, induces fetal microphthalmia. Mol Vis. 2009 Jun 26;15:1260-9. PubMed PMID: 19572040; PubMed Central PMCID: PMC2704144.
12: Yasuda C, Sakata S, Kakinoki S, Takeyama Y, Ohyanagi H, Shiozaki H. In vivo evaluation of microspheres containing the angiogenesis inhibitor, TNP-470, and the metastasis suppression with liver metastatic model implanted neuroblastoma. Pathophysiology. 2010 Apr;17(2):149-55. doi: 10.1016/j.pathophys.2009.04.003. Epub 2009 Jun 21. PubMed PMID: 19540735.
13: Nishimura K, Ohno M, Chung-Kang C, Kuroda Y. Anti-tumor effect of angiogenesis inhibitor TNP-470 and 5-FU combined therapy on human gastric cancer xenograft. Hepatogastroenterology. 2008 Mar-Apr;55(82-83):774-8. PubMed PMID: 18613452.
14: Kaya M, Wada T, Nagoya S, Kawaguchi S, Yamashita T, Yamamoto N, Yoshimoto M, Okada F, Ishii S. TNP-470 Suppresses the Tumorigenicity of HT1080 Fibrosarcoma Tumor Through the Inhibition of VEGF Secretion From the Tumor Cells. Sarcoma. 2001;5(4):197-202. doi: 10.1080/13577140120099182. PubMed PMID: 18521314; PubMed Central PMCID: PMC2395463.
15: Mauriz JL, Durán MC, Molpeceres V, Barrio JP, Martín-Renedo J, Culebras JM, González-Gallego J, González P. Changes in the antioxidant system by TNP-470 in an in vivo model of hepatocarcinoma. Transl Res. 2007 Sep;150(3):189-96. Epub 2007 May 21. PubMed PMID: 17761372.
16: Kanamori M, Yasuda T, Ohmori K, Nogami S, Aoki M. Genetic analysis of high-metastatic clone of RCT sarcoma in mice, and its growth regression in vivo in response to angiogenesis inhibitor TNP-470. J Exp Clin Cancer Res. 2007 Mar;26(1):101-7. PubMed PMID: 17550138.
17: Kim YM, An JJ, Jin YJ, Rhee Y, Cha BS, Lee HC, Lim SK. Assessment of the anti-obesity effects of the TNP-470 analog, CKD-732. J Mol Endocrinol. 2007 Apr;38(4):455-65. PubMed PMID: 17446235.
18: Emoto M, Tachibana K, Iwasaki H, Kawarabayashi T. Antitumor effect of TNP-470, an angiogenesis inhibitor, combined with ultrasound irradiation for human uterine sarcoma xenografts evaluated using contrast color Doppler ultrasound. Cancer Sci. 2007 Jun;98(6):929-35. Epub 2007 Apr 13. PubMed PMID: 17433035.
19: Nahari D, Satchi-Fainaro R, Chen M, Mitchell I, Task LB, Liu Z, Kihneman J, Carroll AB, Terada LS, Nwariaku FE. Tumor cytotoxicity and endothelial Rac inhibition induced by TNP-470 in anaplastic thyroid cancer. Mol Cancer Ther. 2007 Apr;6(4):1329-37. PubMed PMID: 17431111.
20: Mair B, Fuerst G, Kubitzky P, Tangl S, Bergmeister H, Losert U, Watzek G, Gruber R. The anti-angiogenic substance TNP-470 impairs peri-implant bone formation: a pilot study in the rabbit metaphysis model. Clin Oral Implants Res. 2007 Jun;18(3):370-5. Epub 2007 Feb 13. PubMed PMID: 17298491.

Explore Compound Types